molecular formula C21H18N4O3 B3118631 N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea CAS No. 240799-55-7

N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea

Cat. No.: B3118631
CAS No.: 240799-55-7
M. Wt: 374.4 g/mol
InChI Key: UXNRZRDQHDHVAN-UHFFFAOYSA-N
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Description

N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs .

Preparation Methods

The synthesis of N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea typically involves the reaction of 5-methyl-3-phenyl-4-isoxazolylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

In industrial settings, the production of N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

1,3-bis(5-methyl-3-phenyl-1,2-oxazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-17(19(24-27-13)15-9-5-3-6-10-15)22-21(26)23-18-14(2)28-25-20(18)16-11-7-4-8-12-16/h3-12H,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNRZRDQHDHVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NC3=C(ON=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255248
Record name N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240799-55-7
Record name N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240799-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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